Mmv-390048

Catalog No.
S535874
CAS No.
1314883-11-8
M.F
C18H14F3N3O2S
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mmv-390048

CAS Number

1314883-11-8

Product Name

Mmv-390048

IUPAC Name

5-(4-methylsulfonylphenyl)-3-[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C18H14F3N3O2S/c1-27(25,26)14-5-2-11(3-6-14)13-8-15(17(22)24-10-13)12-4-7-16(23-9-12)18(19,20)21/h2-10H,1H3,(H2,22,24)

InChI Key

RTJQABCNNLMCJF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)C(F)(F)F

solubility

Soluble in DMSO, not in water

Synonyms

MMV390048; MMV-390048; MMV 390048; MMV-048; MMV 048; MMV048.

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)C(F)(F)F

The exact mass of the compound Mmv-390048 is 393.0759 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Malaria Treatment

Specific Scientific Field: Pharmacology and Parasitology

Summary of the Application: MMV-390048 is a novel antimalarial compound belonging to the aminopyridine class . It shows potent activity against multiple developmental stages of the malaria parasite’s lifecycle, with potential for transmission blocking .

Methods of Application or Experimental Procedures: The chemical series was initially identified by Griffith University scientists in Australia as part of MMV’s extensive malaria screening campaign of around 6 million compounds . A team of scientists from the University of Cape Town’s (UCT) Drug Discovery and Development Centre (H3-D) in South Africa, led by Prof. Kelly Chibale then scrutinised and further explored the antimalarial potential of the series .

Results or Outcomes: The compound was selected for preclinical development in July 2012 . It has the potential to relieve suffering for millions of people and deliver the first antimalarial drug researched in Africa .

Inhibition of Plasmodium Phosphatidylinositol 4-Kinase

Specific Scientific Field: Biochemistry and Parasitology

Summary of the Application: MMV-390048 selectively inhibits Plasmodium phosphatidylinositol 4-kinase (PI4K), which is an attractive target for antimalarial drug development because it is required across all Plasmodium life cycle stages .

Methods of Application or Experimental Procedures: The compound was tested for its ability to inhibit Plasmodium phosphatidylinositol 4-kinase .

Results or Outcomes: MMV-390048 was found to be efficacious against all Plasmodium life cycle stages, apart from late hypnozoites in the liver . It was also shown to be effective in the humanized Plasmodium falciparum mouse model, and modest reductions in mouse-to-mouse transmission were achieved in the Plasmodium berghei mouse model .

MMV390048 is a novel antimalarial compound that belongs to the class of 2-aminopyridines and functions as an inhibitor of phosphatidylinositol 4-kinase, a crucial enzyme in the Plasmodium life cycle. This compound was identified through phenotypic whole-cell screening aimed at discovering new antimalarial agents. Its structure allows it to effectively target various stages of the malaria parasite, including the blood stages, although it is not effective against late hypnozoites in the liver . MMV390048 has shown promise in preclinical and clinical studies for its efficacy, safety, and pharmacokinetic properties.

MMV-390048 acts as a Plasmodium PI4K inhibitor. PI4K plays a crucial role in the parasite's phosphoinositide signaling pathway, essential for parasite growth and development []. By inhibiting PI4K, MMV-390048 disrupts this pathway, ultimately killing the malaria parasite []. Studies have shown that MMV-390048 exhibits activity against all blood stages of the Plasmodium parasite, including Plasmodium falciparum and Plasmodium vivax []. Notably, MMV-390048 does not appear to be effective against the dormant hypnozoite liver stages of the parasite [].

The primary chemical reaction involving MMV390048 revolves around its synthesis and interaction with biological targets. The compound is synthesized through a series of reactions that typically involve the formation of the 2-aminopyridine structure. For example, one synthesis route includes the reaction of specific precursors in the presence of ammonia, yielding MMV390048 with good yields . In terms of its biological interactions, MMV390048 inhibits phosphatidylinositol 4-kinase, disrupting critical signaling pathways within Plasmodium parasites, leading to their impairment and death .

MMV390048 exhibits significant biological activity against all stages of the Plasmodium life cycle except for late hypnozoites. In vitro studies have demonstrated its potency in clearing asexual parasites and gametocytes from infected hosts. Clinical trials have shown that a single dose of MMV390048 can rapidly reduce parasitemia in patients with Plasmodium vivax malaria. The compound also demonstrates transmission-blocking activity, which is essential for malaria control strategies . Notably, it lacks cross-resistance with existing antimalarial drugs, making it a valuable candidate in combating drug-resistant strains of malaria .

MMV390048 can be synthesized using various chemical methods that focus on constructing its 2-aminopyridine core. One effective method involves reacting specific starting materials under controlled conditions to yield the desired product. The synthesis has been optimized to achieve high yields while maintaining purity. For example, reactions involving vinamidinium salts have been utilized to generate MMV390048 efficiently . The detailed synthetic route typically includes steps such as amination and cyclization.

The primary application of MMV390048 is as an antimalarial agent. Its ability to target multiple stages of the Plasmodium life cycle positions it as a potential candidate for inclusion in combination therapies aimed at malaria treatment and prevention. Furthermore, ongoing research is exploring its use in single-dose regimens to simplify treatment protocols and improve patient compliance . Given its unique mechanism of action, MMV390048 may also serve as a lead compound for developing new antimalarial drugs targeting phosphatidylinositol 4-kinase.

Interaction studies have focused on understanding how MMV390048 interacts with both its target enzyme and other biological systems. In vitro assays have confirmed its inhibitory action on phosphatidylinositol 4-kinase, leading to impaired growth and replication of Plasmodium parasites. Additionally, pharmacokinetic studies in humans have assessed how MMV390048 behaves in the body post-administration, revealing important data on absorption, distribution, metabolism, and excretion . These studies are crucial for determining optimal dosing regimens and understanding potential drug-drug interactions.

Several compounds share structural or functional similarities with MMV390048. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionEfficacy Against PlasmodiumUnique Features
MMV390048Inhibits phosphatidylinositol 4-kinaseBroad spectrumLacks cross-resistance with existing drugs
KAF156Inhibits mitochondrial functionEffective against blood stagesPotential for single-dose therapy
DihydroartemisininActs on multiple stagesHighly effectiveDerived from artemisinin; rapid action
PiperaquineInhibits heme detoxificationEffective against blood stagesOften used in combination therapies

MMV390048 stands out due to its specific target (phosphatidylinositol 4-kinase) and its demonstrated ability to block transmission while lacking cross-resistance with current treatments . This unique profile positions it as a promising candidate for further development in malaria therapeutics.

Molecular Structure and Identification

IUPAC Nomenclature and Chemical Formula

MMV-390048 is systematically named as 5-[4-(methylsulfonyl)phenyl]-6'-(trifluoromethyl)-3,3'-bipyridin-2-amine [3] [5]. The compound's alternative nomenclature includes [3,3'-Bipyridin]-2-amine, 5-[4-(methylsulfonyl)phenyl]-6'-(trifluoromethyl)- [3] [5]. The molecular formula of MMV-390048 is C18H14F3N3O2S [3] [7] [8]. The compound is assigned Chemical Abstracts Service (CAS) registry number 1314883-11-8 [3] [4] [5] and carries the MDL number MFCD28502126 [4] [5] [6].

The SMILES notation for MMV-390048 is represented as CS(=O)(=O)c1ccc(cc1)-c1cnc(N)c(c1)-c1ccc(nc1)C(F)(F)F [6] [7] [8]. This structural representation reveals the presence of three distinct aromatic rings: two pyridine rings forming a bipyridine core and a methylsulfonylphenyl substituent [3] [5].

Molecular Weight and Physical Properties

The molecular weight of MMV-390048 is 393.38 daltons [3] [5] [7] [8]. The compound exhibits a calculated density of 1.4 ± 0.1 g/cm³ [3]. Physical property calculations indicate a boiling point of 534.4 ± 50.0 °C at 760 mmHg and a flash point of 277.0 ± 30.1 °C [3]. The vapor pressure is estimated at 0.0 ± 1.4 mmHg at 25°C [3]. The refractive index is calculated to be 1.575 [3].

The compound demonstrates pH-dependent solubility characteristics typical of weak bases [12] [13]. Aqueous solubility data shows approximately 10 μM solubility at pH 7.4 [13]. The compound exhibits higher solubility under acidic conditions, with solubility reaching 1,881 μM at pH 2.0 [13]. The lipophilicity parameter LogD at pH 7.4 is 2.6 [13], indicating moderate hydrophobic character [13].

PropertyValueReference
Molecular Weight393.38 g/mol [3] [5] [7]
Density1.4 ± 0.1 g/cm³ [3]
Boiling Point534.4 ± 50.0 °C [3]
Flash Point277.0 ± 30.1 °C [3]
LogD (pH 7.4)2.6 [13]
Solubility (pH 7.4)10 μM [13]

Structural Fingerprints and Chemical Classification

MMV-390048 belongs to the 2-aminopyridine class of compounds [2] [10] [18]. The molecule features a 3,3'-bipyridine core structure with an amino group at the 2-position of one pyridine ring [3] [5]. The compound is classified as a heterocyclic aromatic amine containing multiple nitrogen-containing rings [21] [22].

The structural framework incorporates three key pharmacophoric elements: the 2-aminopyridine moiety, the methylsulfonylphenyl group, and the trifluoromethyl-substituted pyridine ring [3] [5]. The bipyridine scaffold adopts a coplanar conformation with nitrogen atoms in trans position, representing the lowest energy conformational state [22].

The methylsulfonyl functionality serves as an electron-withdrawing group that significantly influences the electronic properties of the adjacent aromatic system [30]. The sulfonyl group exhibits tetrahedral geometry around the sulfur atom with characteristic bond angles and distances [30].

Trifluoromethyl Functionality Impact on Properties

The trifluoromethyl group in MMV-390048 exerts profound effects on the compound's physicochemical properties [20] [23]. The electron-withdrawing nature of the three fluorine atoms creates strong polarization of neighboring groups while simultaneously increasing the hydrophobic surface area of the molecule [20]. This unique electronic characteristic enhances metabolic stability compared to non-fluorinated analogs [20].

The trifluoromethyl substitution pattern influences the compound's lipophilicity and membrane permeability characteristics [23]. Studies demonstrate that trifluoromethyl groups can impact bioactivity through modulation of protein-ligand interactions, particularly when positioned near aromatic amino acid residues such as phenylalanine, histidine, and arginine [23].

The presence of the trifluoromethyl group contributes to the compound's resistance to metabolic oxidation processes [20]. The carbon-fluorine bonds exhibit exceptional stability under physiological conditions, contributing to the extended half-life observed for MMV-390048 in clinical studies [11] [24].

Spectroscopic Characterization

NMR Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for MMV-390048 [9]. The proton NMR spectrum exhibits characteristic signals corresponding to the aromatic protons of the three ring systems [9]. The 2-aminopyridine moiety displays distinctive chemical shifts reflecting the electron-donating nature of the amino group [21] [26].

The bipyridine protons appear as multiplets in the aromatic region, with coupling patterns consistent with the substitution pattern [22]. The methylsulfonyl group contributes a characteristic singlet in the aliphatic region corresponding to the three methyl protons [30].

Carbon-13 NMR spectroscopy reveals the presence of all eighteen carbon atoms with chemical shifts characteristic of the aromatic carbons, the trifluoromethyl carbon appearing as a quartet due to carbon-fluorine coupling [20]. The carbonyl carbon of the sulfonyl group exhibits a characteristic downfield shift [30].

Fluorine-19 NMR spectroscopy confirms the presence of the trifluoromethyl group with a characteristic chemical shift pattern [20]. The three fluorine atoms appear as equivalent due to rapid rotation around the carbon-fluorine bonds under ambient conditions [20].

Mass Spectrometry Profiles

Mass spectrometric analysis of MMV-390048 confirms the molecular ion peak at m/z 393.38 [3] [7]. Electrospray ionization mass spectrometry demonstrates the formation of protonated molecular ions [M+H]+ under positive ion mode conditions [32]. The compound exhibits characteristic fragmentation patterns involving loss of the trifluoromethyl group and cleavage of the sulfonyl linkage [32].

Tandem mass spectrometry experiments reveal diagnostic fragment ions corresponding to the individual ring systems [32]. The methylsulfonylphenyl fragment appears at characteristic mass-to-charge ratios, while the aminopyridine moiety generates distinctive product ions [32].

High-resolution mass spectrometry provides exact mass measurements with sufficient accuracy to confirm the molecular formula C18H14F3N3O2S [3] [7]. The isotope pattern analysis supports the presence of sulfur and the three fluorine atoms [32].

Infrared Spectroscopy Features

Infrared spectroscopy of MMV-390048 reveals characteristic absorption bands corresponding to the functional groups present in the molecule [26]. The amino group exhibits N-H stretching vibrations in the 3300-3500 cm⁻¹ region [21] [26]. The aromatic C-H stretching modes appear around 3000-3100 cm⁻¹ [26].

The sulfonyl group demonstrates characteristic S=O stretching vibrations appearing as strong absorption bands near 1300 and 1150 cm⁻¹ [30]. These bands are diagnostic for the methylsulfonyl functionality and confirm the oxidation state of the sulfur atom [30].

The trifluoromethyl group contributes distinctive C-F stretching vibrations in the 1000-1300 cm⁻¹ region [20]. The aromatic C=C and C=N stretching modes appear in the 1400-1600 cm⁻¹ range, consistent with the pyridine ring systems [21] [26].

Chemical Stability and Reactivity

Thermal Stability Parameters

MMV-390048 demonstrates good thermal stability under standard storage conditions [24]. The compound remains stable in solid state over extended periods at room temperature [12]. Thermal analysis reveals decomposition temperatures well above ambient conditions, indicating suitability for pharmaceutical processing [24].

Accelerated stability studies under elevated temperature conditions show minimal degradation products formation [24]. The compound maintains chemical integrity when stored at controlled temperature and humidity conditions [24]. The thermal stability profile supports the compound's suitability for tablet formulation development [24].

Differential scanning calorimetry analysis reveals characteristic thermal transitions corresponding to melting and decomposition events [24]. The thermal behavior is consistent with crystalline solid forms and supports long-term storage stability [24].

Solution Stability Characteristics

Solution stability studies demonstrate pH-dependent behavior for MMV-390048 [12] [13]. The compound exhibits enhanced stability under acidic conditions compared to neutral or basic pH environments [13]. Aqueous solutions show minimal degradation when stored under controlled conditions [12].

Organic solvent stability varies depending on the solvent system employed [7] [24]. The compound demonstrates good stability in dimethyl sulfoxide solutions, with solubility reaching 90 mg/mL [7]. Stability in biological fluids shows acceptable profiles for pharmaceutical development [11] [24].

Photostability assessments indicate potential sensitivity to light exposure, necessitating protection from direct sunlight during storage and handling [11]. The compound maintains stability when protected from light under recommended storage conditions [24].

Storage ConditionStability DurationDegradation Rate
Solid state, RT18 months<2% [12]
DMSO solution6 months<5% [7]
Aqueous pH 7.424 hours<10% [13]

Reactivity with Biological Nucleophiles

MMV-390048 exhibits selective reactivity with specific biological nucleophiles [2] [17]. The compound demonstrates binding affinity for phosphatidylinositol 4-kinase through interactions with the ATP binding site [2] [7] [8]. Chemoproteomic studies reveal limited cross-reactivity with human kinases, indicating selectivity for the parasite target [2] [17].

The methylsulfonyl group provides a potential site for nucleophilic attack under specific conditions [14] [30]. However, under physiological conditions, the compound maintains stability against most biological nucleophiles [2]. The trifluoromethyl group remains unreactive toward typical biological nucleophiles due to the strength of carbon-fluorine bonds [20].

Traditional Synthetic Routes

Palladium-Catalyzed Cross-Coupling Approaches

The historical synthesis of MMV-390048 has relied exclusively on palladium-catalyzed cross-coupling methodologies, representing a conventional "top-down" retrosynthetic approach [1] [2]. This strategy involves the systematic assembly of the triaromatic core through a series of cross-coupling reactions mediated by palladium catalysis, following logical bond disconnections that deconstruct the molecule until reaching seemingly simple starting materials [1] [2].

The palladium-catalyzed approach demonstrates exceptional efficiency for providing access to diverse biologically active structures and has been the foundation for all MMV-390048 syntheses reported to date [1] [2]. These methodologies typically employ standard cross-coupling protocols including Suzuki-Miyaura reactions, which have been extensively utilized in pharmaceutical synthesis [3] [4] [5]. The approach excels in synthetic versatility, allowing for the systematic construction of the complex bipyridine scaffold through well-established organometallic chemistry.

However, significant limitations inherent to palladium-catalyzed approaches have emerged as critical factors affecting the economic viability of MMV-390048 production. The predominant cost driver stems from the necessity of expensive palladium catalysts, with palladium metal itself commanding prices of approximately eighty thousand dollars per kilogram [1] [2]. This cost has escalated dramatically over the past decade due to increased demand from catalytic converter manufacturing, creating substantial economic pressure for pharmaceutical applications requiring large-scale production [1] [2].

Retrosynthetic Analysis of Classical Routes

The retrosynthetic analysis of MMV-390048 using traditional methodologies reveals a logical sequence of bond disconnections leading to the identification of key synthetic intermediates [1] [2]. The analysis points toward the assembly of the triaromatic core through sequential cross-coupling reactions, with particular emphasis on the construction of the central aminopyridine ring system and the incorporation of the trifluoromethyl functionality.

Classical retrosynthetic planning identifies several critical synthetic challenges, including the installation of the trifluoromethyl group and the formation of the bipyridine linkage. Traditional approaches to trifluoromethylation rely on expensive reagents such as methyl difluoro(fluorosulfonyl)acetate, trimethyl(trifluoromethyl)silane, and trifluoromethyl iodide, all of which command prices exceeding one hundred fifty dollars per kilogram [1] [2]. These reagents frequently require usage in excess, further amplifying cost considerations.

The starting materials identified through retrosynthetic analysis represent fine chemicals requiring custom synthesis, as they lack independent market applications [1] [2]. This limitation significantly increases Active Pharmaceutical Ingredient production cycle time and necessitates substantial consumption of solvents and reagents during the preparation of these specialized intermediates [1] [2]. The absence of readily available starting materials from established supply chains represents a fundamental weakness in the economic sustainability of traditional synthetic approaches.

Novel Synthetic Strategies

Vinamidinium Salt Chemistry Approach

A revolutionary synthetic strategy has been developed that fundamentally reimagines the construction of MMV-390048 through vinamidinium salt chemistry [1] [6]. This approach represents a paradigm shift from traditional cross-coupling methodologies by eliminating the requirement for palladium catalysts while simultaneously constructing the central pyridine ring de novo [1] [6].

The vinamidinium salt approach centers on the conversion of acetic acid derivatives into vinamidinium salts, which serve as versatile intermediates for pyridine ring formation [1] [6]. The key transformation involves the reaction of an electrophilic iminium salt with carbon-centered nucleophiles, effectively coupling two aromatic fragments while simultaneously forming the central aminopyridine core over two steps [1] [6].

The synthesis of the vinamidinium salt intermediate is achieved through the reaction of phosphorus oxychloride and dimethylformamide with the sulfonylphenyl acetic acid precursor [1]. The resulting vinamidinium chloride is subsequently converted to its hexafluorophosphate salt, affording an easily isolable solid in ninety-five percent yield [1]. This transformation provides a stable, non-hygroscopic crystalline material that can be handled under standard laboratory conditions.

The critical coupling reaction between the vinamidinium salt and the nitrile component is facilitated by potassium tert-butoxide base, producing the penultimate intermediate in eighty-nine percent yield [1]. The final step involves simple treatment with ammonia to generate MMV-390048 in eighty-three percent yield, with the product conveniently precipitating from solution for straightforward isolation by filtration [1].

Palladium-Free Synthetic Pathways

The development of palladium-free synthetic pathways for MMV-390048 addresses critical economic and sustainability concerns associated with traditional cross-coupling methodologies [1] [2]. These innovative approaches eliminate the dependency on expensive transition metal catalysts while maintaining synthetic efficiency and product quality.

The palladium-free strategy employs a "bottom-up" synthetic design philosophy that prioritizes the selection of starting materials based on their abundance and availability within established chemical supply chains [1] [2]. This approach contrasts sharply with traditional "top-down" retrosynthetic analysis by beginning with readily available materials and designing synthetic transformations that maximize their utilization.

Key to the success of palladium-free pathways is the exploitation of existing supply chain infrastructure, particularly materials derived from the etoricoxib manufacturing process [1] [6]. Etoricoxib, an active pharmaceutical ingredient used for treating rheumatoid arthritis, requires phenyl acetic acid derivatives that are consumed in multi-metric ton quantities at prices below fifty dollars per kilogram [1] [6]. This abundant availability provides an ideal foundation for sustainable MMV-390048 synthesis.

The elimination of palladium catalysis is achieved through the strategic use of vinamidinium salt chemistry, which enables the formation of carbon-carbon bonds through alternative mechanistic pathways [1] [6]. These transformations proceed under mild conditions without requiring expensive transition metal catalysts, significantly reducing both cost and environmental impact.

Bottom-Up Methodology Development

The bottom-up methodology for MMV-390048 synthesis represents a fundamental departure from conventional pharmaceutical synthetic design [1] [2]. This approach prioritizes the identification and utilization of materials positioned at the base of the chemical supply chain due to their independent market consumption and abundant availability [1] [2].

The methodology development process begins with a comprehensive analysis of available raw materials, particularly those with established multi-metric ton production volumes and favorable economic profiles [1] [6]. The selection criteria emphasize materials that serve multiple industrial applications, thereby ensuring long-term availability and price stability.

Central to the bottom-up approach is the utilization of ethyl 4,4,4-trifluoromethyl-3-aminocrotonate, an inexpensive material available in large quantities for crop protectant production [1] [6]. This compound, priced below ten dollars per kilogram, exists within the same value chain as ethyl acetate, trifluoroacetic acid, and ammonia [1] [6]. The abundant availability and low cost of this trifluoromethyl source enables economical construction of the trifluoromethylpyridine intermediate without relying on expensive trifluoromethylating reagents.

The bottom-up methodology also incorporates vinamidinium salt chemistry derived from chloroacetic acid, another component of the etoricoxib supply chain [1] [6]. This strategic material selection ensures that both major synthetic building blocks originate from established, high-volume chemical processes, providing exceptional cost advantages and supply security.

Scale-Up Considerations and Process Chemistry

Optimization of Synthetic Parameters

The development of optimized synthetic parameters for MMV-390048 production has focused extensively on trifluoromethylation processes, representing one of the most challenging and cost-sensitive transformations in the synthetic sequence [1] [6]. Comprehensive optimization studies have been conducted to identify conditions that minimize reagent consumption while maximizing product yield and quality.

Trifluoromethylation optimization has revealed that the choice of halopyridine substrate significantly impacts reaction efficiency [1]. Systematic comparison of 2-iodo-5-bromopyridine versus 2,5-dibromopyridine demonstrated that the aryl iodide substrate consistently provides substantially higher yields across all trifluoromethylating reagents tested [1]. This substrate optimization enables a seventy percent reduction in the loading of expensive methyl difluoro(fluorosulfonyl)acetate while simultaneously achieving ninety-seven percent yield by liquid chromatography area percent analysis [1].

Solvent selection studies have identified N-methyl-2-pyrrolidone as the optimal reaction medium for trifluoromethylation using methyl difluoro(fluorosulfonyl)acetate [1]. The optimized conditions employ eighty degrees Celsius reaction temperature with sixteen-hour reaction time, using 1.5 equivalents of copper(I) iodide catalyst [1]. These conditions have been successfully scaled to ten-gram batches, yielding 5-bromo-2-trifluoromethylpyridine in seventy-eight percent isolated yield [1].

Alternative trifluoromethylating reagents have been evaluated to identify cost-effective alternatives to expensive fluorosulfonyl derivatives [1]. Ruppert's reagent (trimethyl(trifluoromethyl)silane) demonstrates excellent reactivity with 2-iodo-5-bromopyridine, achieving ninety-five percent yield when used in three-equivalent excess [1]. However, the higher reagent consumption and comparable cost to fluorosulfonyl alternatives limit its economic advantages [1].

Cost-Effective Synthetic Routes

The development of cost-effective synthetic routes for MMV-390048 has achieved a remarkable ninety percent reduction in raw material costs compared to traditional palladium-catalyzed approaches [1] [6]. This dramatic cost reduction stems from the strategic elimination of expensive catalysts and reagents through innovative synthetic design.

The economic analysis reveals that palladium catalysts represent the predominant cost driver in traditional synthetic approaches, with metal prices reaching eighty thousand dollars per kilogram [1] [2]. The novel vinamidinium salt chemistry completely eliminates this cost component while maintaining synthetic efficiency and product quality [1] [6].

Trifluoromethylation cost reduction has been achieved through the utilization of ethyl 4,4,4-trifluoromethyl-3-aminocrotonate, available at less than ten dollars per kilogram [1] [6]. This represents a significant cost advantage compared to traditional trifluoromethylating reagents such as methyl difluoro(fluorosulfonyl)acetate and trimethyl(trifluoromethyl)silane, which typically cost approximately one hundred fifty dollars per kilogram or more [1] [6].

The cost-effective route benefits from the utilization of starting materials derived from established pharmaceutical supply chains, particularly the etoricoxib manufacturing process [1] [6]. The phenyl acetic acid derivative employed in the synthesis is available in multi-metric ton quantities at prices below fifty dollars per kilogram [1] [6]. This abundant availability provides exceptional cost stability and supply security for large-scale MMV-390048 production.

The overall synthetic sequence has been optimized to a longest linear sequence of six steps, providing an efficient and economical pathway to MMV-390048 [1]. The process demonstrates excellent scalability potential, with key transformations successfully demonstrated at multi-gram scales under standard laboratory conditions [1].

Green Chemistry Applications in Synthesis

The incorporation of green chemistry principles in MMV-390048 synthesis represents a significant advancement in sustainable pharmaceutical manufacturing [1] [2]. The novel synthetic approach addresses multiple environmental concerns associated with traditional pharmaceutical synthesis, including the elimination of expensive and environmentally problematic transition metal catalysts.

The palladium-free synthetic strategy contributes to environmental sustainability by eliminating the need for mining and processing of precious metals required for traditional cross-coupling chemistry [1] [2]. This reduction in metal catalyst dependency decreases the overall environmental footprint of MMV-390048 production while simultaneously improving economic sustainability.

Solvent consumption optimization has been achieved through the strategic selection of reaction conditions that minimize waste generation [1]. The vinamidinium salt formation and coupling reactions proceed efficiently in standard organic solvents without requiring specialized or environmentally hazardous reaction media [1].

The utilization of supply chain materials represents an important aspect of green chemistry implementation, as it maximizes the efficiency of existing chemical infrastructure [1] [6]. By leveraging materials already produced in multi-metric ton quantities for other pharmaceutical applications, the synthesis minimizes the environmental impact associated with custom chemical production and specialized supply chains [1] [6].

Waste reduction has been achieved through the development of synthetic transformations that proceed with high efficiency and minimal byproduct formation [1]. The final amination step to produce MMV-390048 demonstrates exceptional atom economy, with the product precipitating directly from the reaction mixture for simple isolation by filtration [1]. This approach eliminates the need for complex purification procedures that typically generate substantial waste streams in pharmaceutical manufacturing.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

393.07588236 g/mol

Monoisotopic Mass

393.07588236 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0Z5T00JJ10

Dates

Last modified: 08-15-2023
Identification of Plasmodium PI4 kinase as target of MMV390048 by chemoproteomics

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